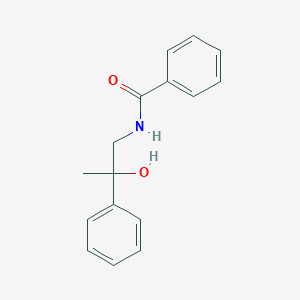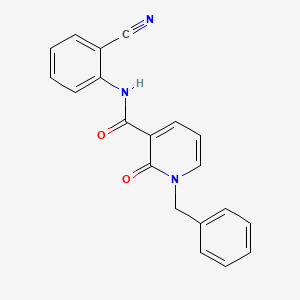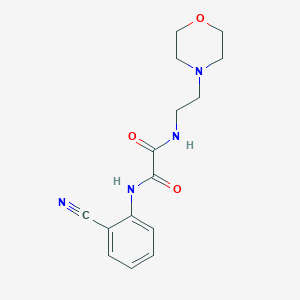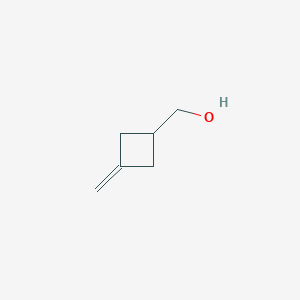![molecular formula C7H14Cl2N4O B2998648 [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1989671-50-2](/img/structure/B2998648.png)
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for '[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride' involves the reaction of 3-(chloromethyl)-1,2,4-triazole with oxolane in the presence of a base to form the intermediate 5-(oxolan-3-yl)-4H-1,2,4-triazole. This intermediate is then reacted with methanamine in the presence of a reducing agent to yield the final product as a dihydrochloride salt.
Starting Materials
3-(chloromethyl)-1,2,4-triazole, Oxolane, Methanamine, Reducing agent, Base, Hydrochloric acid
Reaction
Step 1: 3-(chloromethyl)-1,2,4-triazole is added to a mixture of oxolane and a base, such as sodium hydroxide, in an aprotic solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the intermediate 5-(oxolan-3-yl)-4H-1,2,4-triazole., Step 2: The intermediate 5-(oxolan-3-yl)-4H-1,2,4-triazole is then added to a mixture of methanamine and a reducing agent, such as sodium borohydride, in an aprotic solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the final product as a dihydrochloride salt., Step 3: The dihydrochloride salt is isolated by filtration and washed with a suitable solvent, such as diethyl ether, to remove any impurities. The product is then dried under vacuum to yield the pure compound '[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride'.
Mécanisme D'action
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, TAK-659 can prevent the growth of cancer cells and reduce the activity of immune cells that cause inflammation in autoimmune diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride can induce apoptosis (programmed cell death) in cancer cells and reduce the production of inflammatory cytokines in immune cells. It has also been shown to inhibit the activation of B cells and T cells, which are involved in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is its high potency and selectivity for BTK. This makes it a promising candidate for the development of new cancer and autoimmune disease therapies. However, one of the limitations for lab experiments is the lack of long-term safety data. Further studies are needed to determine the potential side effects of this compound.
Orientations Futures
There are several future directions for the research of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. One area of research is the development of new cancer therapies that target BTK. Another area of research is the development of new treatments for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Applications De Recherche Scientifique
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that TAK-659 has potent anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIPQSFSBFGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NNC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2998570.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)
![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)

![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
